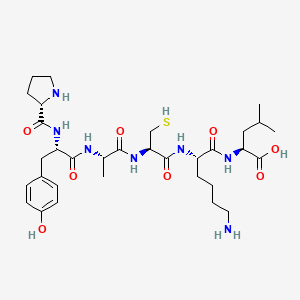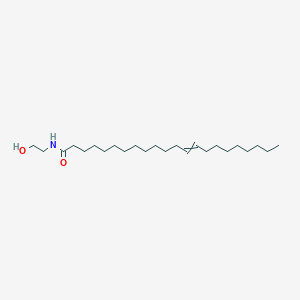amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(pyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, while the pyridinyl group can participate in coordination with metal ions or hydrogen bonding with biological molecules. These interactions facilitate the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure but with an isobutyric acid moiety instead of a pyridinyl group.
(S)-2-(9H-Fluoren-9-ylmethoxy)carbonylamino]-3-(1H-indol-3-yl)propanoic acid: Contains an indolyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid lies in its combination of the Fmoc group, methylamino group, and pyridinyl group.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C24H22N2O4/c1-26(22(23(27)28)14-16-10-12-25-13-11-16)24(29)30-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,27,28) |
InChI Key |
IZGNJWPYTSZXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC=NC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl}aniline](/img/structure/B12513875.png)
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B12513878.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
![3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B12513893.png)
![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)

![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)

![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B12513942.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
